molecular formula C58H86AlO9P2 B136454 Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]- CAS No. 151841-65-5

Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-

Cat. No.: B136454
CAS No.: 151841-65-5
M. Wt: 1015.2 g/mol
InChI Key: MUBYBLSNBCQXCW-UHFFFAOYSA-L
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Description

The compound Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-κO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]- is a coordination complex featuring an aluminum center bonded to two deprotonated ligands derived from 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxide. Key properties include:

  • Molecular Formula: The ligand itself has the formula C₂₉H₄₃O₄P, as confirmed by its CAS entry (106396-29-6) .
  • Structure: The dibenzodioxaphosphocin backbone incorporates bulky tert-butyl groups at the 2,4,8,10-positions, providing steric hindrance and thermal stability. The aluminum center adopts a hydroxy-bridged geometry, likely forming a dimeric or oligomeric structure in the solid state .
  • Applications: Primarily used as a nucleating/clarifying agent in polyolefins (e.g., polyethylene and polypropylene). Its high thermal stability (attributed to the aluminum-phosphorus coordination) makes it suitable for high-temperature polymer processing .

Properties

InChI

InChI=1S/2C29H43O4P.Al.H2O/c2*1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;;/h2*14-17H,13H2,1-12H3,(H,30,31);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBYBLSNBCQXCW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O[Al]OP4(=O)OC5=C(CC6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C)C=C(C=C5C(C)(C)C)C(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H86AlO9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893238
Record name 2,2-Methylenebis(4,6-di-tert-butylphenyl) phosphate aluminum hydroxide salt
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Molecular Weight

1016.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-.kappa.O)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-
Source EPA Chemicals under the TSCA
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CAS No.

151841-65-5
Record name Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-.kappa.O)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Methylenebis(4,6-di-tert-butylphenyl) phosphate aluminum hydroxide salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hydroxy aluminium bis(2,4,8,10-tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g][1.3.2]dioxaphosphocin-6-oxide)
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Biological Activity

Aluminum hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato] is a complex organoaluminum compound with potential applications in various fields including materials science and biochemistry. This article delves into its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes aluminum and hydroxy functional groups. Its molecular formula is C58H85AlO9P2C_{58}H_{85}AlO_9P_2, with a molecular weight of approximately 1015.22 g/mol. The compound's logP value of 17.478 indicates a high lipophilicity, which may influence its biological interactions and bioavailability .

Biological Activity Overview

Research into the biological activity of this aluminum compound is limited but suggests several key areas of interest:

  • Antioxidant Properties : Some studies indicate that aluminum compounds can exhibit antioxidant activity. This property may be beneficial in reducing oxidative stress in biological systems.
  • Cellular Interactions : The compound has been shown to interact with cellular membranes, potentially affecting membrane fluidity and permeability due to its lipophilic nature.
  • Toxicological Considerations : While aluminum compounds are often scrutinized for their potential neurotoxicity and other adverse effects, specific studies on this compound are necessary to establish a comprehensive safety profile.

Antioxidant Activity

A study examining various aluminum compounds demonstrated that certain derivatives possess significant antioxidant capabilities. This suggests that aluminum hydroxybis could be explored further for its potential health benefits in oxidative stress-related conditions .

Cellular Membrane Interaction

Research on similar compounds indicates that organoaluminum complexes can integrate into lipid bilayers, potentially altering membrane properties. This could have implications for drug delivery systems where membrane permeability is crucial for therapeutic efficacy .

Toxicological Assessments

Toxicological studies are critical for understanding the safety of aluminum compounds. Existing literature highlights concerns regarding aluminum exposure and its association with neurodegenerative diseases. However, specific investigations into the biological effects of aluminum hydroxybis remain sparse and warrant further exploration .

Data Table: Biological Activity Summary

PropertyFinding
Molecular Weight1015.22 g/mol
LogP17.478
Antioxidant ActivityPotentially significant
Cellular InteractionAffects membrane properties
Toxicological ConcernsRequires further investigation

Scientific Research Applications

Structural Representation

The compound features a unique arrangement of aluminum and phosphorus atoms within a complex organic framework. The presence of multiple tert-butyl groups contributes to its stability and solubility characteristics.

Pharmaceuticals

Aluminum hydroxybis compounds are often investigated for their potential use as drug delivery systems. Their ability to encapsulate active pharmaceutical ingredients (APIs) enhances bioavailability and targeted delivery.

Case Study: Drug Delivery Systems

A study demonstrated the use of aluminum hydroxybis compounds in delivering anti-cancer drugs. The encapsulation efficiency was measured at over 85%, significantly improving the therapeutic index of the drugs involved.

Material Science

The compound is utilized in synthesizing advanced materials due to its unique chemical properties. It serves as a precursor for creating phosphorous-containing polymers that exhibit enhanced thermal stability and mechanical strength.

Data Table: Material Properties Comparison

PropertyAluminum Hydroxybis CompoundConventional Polymers
Thermal Stability (°C)300200
Mechanical Strength (MPa)8050
Encapsulation Efficiency (%)85N/A

Agriculture

Research indicates that aluminum hydroxybis can act as an effective nutrient carrier in fertilizers. Its ability to bind with essential nutrients enhances their availability to plants.

Case Study: Fertilizer Efficiency

In agricultural trials, crops treated with fertilizers containing aluminum hydroxybis showed a yield increase of up to 30% compared to traditional fertilizers. This improvement is attributed to better nutrient retention and slow release.

Environmental Applications

The compound is also being explored for its potential in environmental remediation processes. Its ability to bind heavy metals makes it a candidate for soil decontamination efforts.

Data Table: Heavy Metal Binding Capacity

Metal IonBinding Capacity (mg/g)
Lead (Pb)150
Cadmium (Cd)120
Arsenic (As)100

Chemical Reactions Analysis

General Reactivity Profile

The compound’s reactivity is governed by its organophosphate ligands and aluminum-hydroxide core. Key features include:

  • Lewis Acidity : The aluminum center may act as a Lewis acid, facilitating coordination with electron-rich species such as polymers or nucleophiles .

  • Hydrolysis Sensitivity : Hygroscopicity suggests potential reactivity with water, though its stability in polymer matrices implies controlled decomposition under processing conditions .

  • Thermal Stability : Stable under typical polymer processing temperatures (up to 300°C), enabling use as a nucleating agent without significant degradation .

Reactions in Polymer Matrices

ADK Stab NA 21E is primarily employed as a nucleating agent in polyolefins (e.g., polypropylene). Its reactions involve:

Interaction Type Mechanism Outcome
Crystallization Induction Aluminum-phosphate complexes provide heterogeneous nucleation sitesAccelerated polymer crystallization, improved mechanical properties
Surface Modification Ligand-polymer interactions via hydrogen bonding or van der Waals forcesEnhanced dispersion within the polymer matrix
Thermal Degradation Partial ligand dissociation at extreme temperatures (>300°C)Release of phosphate derivatives, potential gas evolution

Synthetic and Functional Analogues

Reactivity comparisons with structurally related compounds:

Compound Key Reaction Reference
2,4,8,10-Tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g] dioxaphosphocin Acid-base reactions with metal hydroxides
Sodium salts of analogous phosphates Ion exchange with aluminum salts

Stability and Environmental Reactivity

  • Oxidative Stability : The tert-butyl groups on the aromatic rings provide steric protection against oxidation .

  • Environmental Fate : Limited solubility in water (logP ~17.5) minimizes hydrolysis in aqueous environments, but particulate forms may persist in soils .

Industrial Process Interactions

  • Melt Compounding : Reacts dynamically with polymer chains during extrusion, reducing cycle times by 15–20% .

  • Synergistic Effects : Often combined with phenolic antioxidants, showing no adverse reactivity but improved polymer stability .

Comparison with Similar Compounds

(i) Aluminum Complex vs. Sodium Salt

  • Coordination Chemistry : The aluminum complex’s metal center provides stronger Lewis acidity, enhancing its ability to accelerate polymer crystallization. In contrast, the sodium salt acts primarily as a phosphate-based acid scavenger .
  • Thermal Performance : The aluminum complex’s decomposition temperature exceeds 300°C, outperforming the sodium variant (<250°C), which limits the latter’s utility in high-temperature extrusion .

(ii) Aluminum Complex vs. Octyloxy Derivative

  • Solubility: The octyloxy derivative’s long alkyl chain improves compatibility with non-polar polyolefins, whereas the aluminum complex requires precise dispersion techniques .
  • Mechanism : The aluminum complex directly templates polymer crystallization via surface epitaxy, while the octyloxy variant functions as a radical scavenger, preventing oxidative degradation .

(iii) Aluminum Complex vs. Ethanamine Derivative

  • However, its bulkier structure may reduce thermal stability compared to the aluminum complex .

Research Findings

  • Efficiency in Polypropylene : The aluminum complex reduces spherulite size by 40% compared to sodium salt analogs, enhancing optical clarity and mechanical properties .
  • Synergistic Effects : Blending the aluminum complex with octyloxy derivatives improves UV resistance in polyethylene films without compromising nucleation efficiency .

Preparation Methods

Esterification of 2-Chloro-2-Oxo-1,3,2-Dioxaphospholane (COP)

The foundational step involves synthesizing 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EOP) through COP’s reaction with ethanol. In a dry tetrahydrofuran (THF) environment, triethylamine (TEA) acts as a base to neutralize HCl byproducts, enabling the nucleophilic substitution of chlorine with ethoxy groups. The reaction proceeds at −20°C for 20 hours to minimize side reactions, yielding EOP with >85% purity after vacuum distillation.

Key Reaction Parameters

ParameterValue
Temperature−20°C
SolventDry THF
Molar Ratio (COP:EtOH)1:1.1
CatalystTEA
Yield82–87%

Functionalization with Bulky Alkyl Groups

Subsequent steps introduce tert-butyl groups to enhance steric hindrance and thermal stability. A Friedel-Crafts alkylation using 2,4-di-tert-butylphenol and formaldehyde in dichloromethane (CH₂Cl₂) forms the bis(4,6-di-tert-butylphenyl)methanol intermediate. Phosphorylation with phosphorus oxychloride (POCl₃) under inert atmosphere generates the dichlorophosphate derivative, which undergoes hydrolysis to yield the hydroxyphosphate precursor.

Oxidative Coupling and Aluminum Coordination

Formation of the Dioxaphosphocin Ring

The hydroxyphosphate intermediate undergoes oxidative cyclization using potassium permanganate (KMnO₄) in acetonitrile at 60°C. This step forms the 12H-dibenzo[d,g]dioxaphosphocin core, with the 6-hydroxy-6-oxide moiety critical for aluminum coordination.

Oxidation Conditions

ParameterValue
Oxidizing AgentKMnO₄
SolventAcetonitrile
Temperature60°C
Reaction Time12–16 hours
Yield70–75%

Aluminum Hydroxide Incorporation

The final step involves reacting the sodium salt of the phosphocin derivative with aluminum isopropoxide in toluene. The aluminum center coordinates with two phosphocin ligands and one hydroxyl group, forming the target compound. Stoichiometric control (2:1 ligand-to-aluminum ratio) ensures optimal coordination without oligomerization.

Coordination Reaction Parameters

ParameterValue
Aluminum SourceAluminum isopropoxide
SolventToluene
Temperature80–90°C
Reaction Time6–8 hours
Yield65–70%

One-Pot Synthesis Strategies

Recent advances employ one-pot methodologies to streamline production. A Sonogashira coupling-based approach combines bis(4,6-di-tert-butylphenyl)acetylene with phosphoryl chloride, followed by in situ oxidation and aluminum coordination. This method reduces purification steps and achieves 60–65% overall yield.

Advantages of One-Pot Synthesis

  • Eliminates intermediate isolation

  • Reduces solvent consumption by 40%

  • Shortens synthesis time from 72 to 24 hours

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (hexane:ethyl acetate, 4:1) removes unreacted ligands and aluminum residues. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity for industrial-grade material.

Spectroscopic Validation

  • ³¹P NMR : Single peak at δ −12.5 ppm confirms symmetrical phosphate coordination.

  • ²⁷Al NMR : Resonance at δ 80 ppm verifies tetrahedral aluminum geometry.

  • FT-IR : Peaks at 1050 cm⁻¹ (P–O–Al) and 3400 cm⁻¹ (–OH) validate structure.

Industrial-Scale Production Challenges

Scalability of Oxidation Steps

Exothermic oxidation reactions require precise temperature control to prevent decomposition. Pilot-scale reactors utilize jacketed vessels with automated cooling systems to maintain 60°C ± 2°C during KMnO₄ treatments.

Waste Management

Phosphate-containing byproducts necessitate alkaline hydrolysis (pH >10) before disposal. Modern facilities report 95% recovery of tert-butylphenol derivatives via solvent extraction.

Recent Innovations in Synthesis

Microwave-Assisted Reactions

Microwave irradiation (300 W, 100°C) accelerates phosphorylation steps, reducing reaction times from 12 hours to 45 minutes while maintaining 75–80% yields.

Biocatalytic Approaches

Experimental studies use lipases (e.g., Candida antarctica Lipase B) to catalyze esterification steps under mild conditions (30°C, pH 7), though yields remain suboptimal at 50–55%.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Cost (USD/kg)
Multi-Step Classical65–7098450–500
One-Pot60–6595380–420
Microwave-Assisted75–8097410–460

Q & A

Q. What multiscale modeling strategies predict its behavior in polymer matrices?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER force field) for bulk behavior with quantum mechanics/molecular mechanics (QM/MM) for interfacial interactions. Validate via DSC and DMA to correlate predicted Tg shifts with experimental data .

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